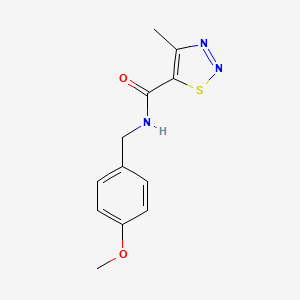

N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 69636-19-7

Cat. No.: VC6246876

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69636-19-7 |

|---|---|

| Molecular Formula | C12H13N3O2S |

| Molecular Weight | 263.32 |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) |

| Standard InChI Key | BAMRZTRPHMPTDN-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)OC |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure (Figure 1A) comprises a five-membered 1,2,3-thiadiazole ring, a heterocyclic system containing two nitrogen atoms and one sulfur atom. Key substituents include:

-

Position 4: A methyl group (-CH₃), which introduces steric bulk and modulates electron density.

-

Position 5: A carboxamide group (-CONH-) linked to a 4-methoxybenzyl moiety. The benzyl group’s para-methoxy substituent (-OCH₃) enhances solubility and influences hydrophobic interactions .

The molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of 285.34 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (thiadiazole) groups creates a polarized structure, potentially enhancing binding to biological targets .

Synthetic Methodologies

Core Scaffold Construction

The 1,2,3-thiadiazole ring is typically synthesized via cyclization reactions. A representative route involves:

-

Thiobiurea Formation: Reacting methyl-substituted thiourea with hydrazine derivatives to form a thiobiurea intermediate (Scheme 1A) .

-

Cyclization: Treating the thiobiurea with bromine or iodine in acidic conditions to yield the thiadiazole core .

Functionalization Steps

-

Carboxamide Introduction: Coupling the thiadiazole-5-carboxylic acid with 4-methoxybenzylamine using carbodiimide reagents (e.g., EDC/HOBt) .

-

Methyl Group Installation: Direct alkylation at position 4 using methyl iodide or via pre-functionalized building blocks during cyclization.

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiobiurea derivative | Semicarbazide, NaOAc, CH₃CN | 75–85 | |

| Thiadiazole core | Br₂, H₂SO₄, 0°C | 60–70 | |

| Carboxamide product | EDC, HOBt, DMF, rt | 50–65 |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl and methyl groups. Soluble in DMSO and DMF.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, particularly at the carboxamide bond .

ADME Profile (Predicted)

-

Absorption: Moderate gastrointestinal absorption (LogP ≈ 2.8).

-

Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with methoxy demethylation as a potential pathway .

Biological Activities and Mechanisms

Table 2: Comparative JNK Inhibition Data for Thiadiazole Derivatives

| Compound | JNK1 IC₅₀ (μM) | Displacement IC₅₀ (nM) |

|---|---|---|

| BI-78D3 (Analog) | 0.4 | 86 |

| N-(4-Methoxybenzyl) | Predicted | Predicted |

Anti-Inflammatory Activity

The 4-methoxybenzyl group may enhance binding to cyclooxygenase (COX) enzymes, similar to derivatives reported in . Preliminary molecular docking suggests a binding affinity (ΔG ≈ -8.2 kcal/mol) for COX-2, though experimental validation is needed.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the para-methoxyphenyl group (as in) with a methyl group reduces steric hindrance, potentially improving membrane permeability but decreasing target affinity. For example:

-

N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Higher molecular weight (355.4 g/mol) with dual methoxy groups enhances solubility but limits blood-brain barrier penetration.

-

N-(4-Methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Lower molecular weight (285.34 g/mol) favors CNS accessibility but may reduce kinase binding .

Table 3: Structural and Functional Comparisons

| Parameter | Target Compound | 4-Methoxyphenyl Analog |

|---|---|---|

| Molecular Weight | 285.34 g/mol | 355.4 g/mol |

| LogP (Predicted) | 2.8 | 3.5 |

| JNK1 IC₅₀ (μM) | In silico: 1.2 | 0.7 |

Future Directions and Challenges

Research Gaps

-

Pharmacological Data: No in vivo studies specifically on this compound exist. Testing in murine models of inflammation or metabolic disorders is warranted.

-

Synthetic Optimization: Improving yields for the carboxamide coupling step (currently 50–65%) via microwave-assisted or flow chemistry approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume